4-Bromo-3-chloro-2-hydroxybenzaldehyde
Description
4-Bromo-3-chloro-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene (B151609) ring functionalized with a formyl (-CHO) group, a hydroxyl (-OH) group, a bromine atom, and a chlorine atom at positions 2, 3, and 4, respectively. The interplay of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate in organic synthesis. While detailed physicochemical data for this specific isomer is not extensively documented in publicly available literature, we can infer its properties based on closely related compounds.
Table 1: Comparative Physicochemical Properties of Related Halogenated Salicylaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromo-2-hydroxybenzaldehyde (B134324) | 22532-62-3 | C₇H₅BrO₂ | 201.02 | 50-54 |
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 | C₇H₄BrClO₂ | 235.46 | 81.5-90.5 |
| 4-Bromo-3-hydroxybenzaldehyde | 20035-32-9 | C₇H₅BrO₂ | 201.02 | Not Available |
| 4-Chloro-2-hydroxybenzaldehyde | 2420-26-0 | C₇H₅ClO₂ | 156.57 | Not Available |
Halogenated salicylaldehyde (B1680747) derivatives are a class of organic compounds that have garnered considerable attention in the scientific community due to their versatile applications. researchgate.net Salicylaldehyde itself, with its ortho-hydroxy and aldehyde functionalities, is a privileged synthon in multicomponent reactions, leading to a diverse array of heterocyclic systems. researchgate.net The introduction of halogen atoms onto the salicylaldehyde scaffold significantly modulates the molecule's reactivity and biological activity.
Furthermore, the hydroxyl and aldehyde groups of halogenated salicylaldehydes provide an ideal bidentate chelation site for a variety of metal ions. mdpi.commdpi.com This has led to the development of a vast number of coordination complexes with interesting catalytic, magnetic, and photoluminescent properties. nih.govmdpi.com The specific halogen atoms and their positions on the aromatic ring can fine-tune the electronic properties of the resulting metal complexes, influencing their stability and reactivity. nih.gov
While dedicated research on this compound is limited, its structural features allow for the prediction of several promising research avenues. The primary trajectory for this compound is undoubtedly its use as a synthon for novel, polysubstituted organic molecules.
Synthesis of Novel Schiff Bases and Their Derivatives: A significant area of exploration would involve the reaction of this compound with various primary amines to generate a library of new Schiff bases. The combined electronic effects of the bromo and chloro substituents are expected to influence the chemical and physical properties of these new compounds. Subsequent research would likely focus on:
Biological Screening: Evaluating the synthesized Schiff bases for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific halogenation pattern of the parent aldehyde could lead to unique structure-activity relationships. wjpps.com
Coordination Chemistry: Using the newly synthesized Schiff bases as ligands to form complexes with various transition metals. These metal complexes could then be investigated for their catalytic potential in organic transformations or for their interesting photophysical properties. nih.gov
Development of Novel Metal Complexes: Direct reaction of this compound with metal salts would yield coordination complexes where the aldehyde acts as a bidentate ligand. mdpi.commdpi.com Research in this area would likely explore:
Structural and Spectroscopic Characterization: Detailed analysis of the resulting metal complexes to understand their geometry and electronic structure.
Applications in Materials Science: Investigation of the magnetic and luminescent properties of these complexes for potential use in the development of new functional materials.
Intermediate in Multi-step Organic Synthesis: The aldehyde functionality of this compound can be a starting point for a variety of organic transformations. For instance, it can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, opening up pathways to other classes of compounds. beilstein-journals.orgnih.gov Its use as a building block in the total synthesis of more complex natural products or pharmaceutically active molecules represents another important research trajectory.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTVJXPEUIMWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Regioselective Pathways of 4 Bromo 3 Chloro 2 Hydroxybenzaldehyde
Established Synthetic Routes to 4-Bromo-3-chloro-2-hydroxybenzaldehyde
The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential halogenation and formylation of a phenolic precursor or the selective halogenation of a pre-functionalized hydroxybenzaldehyde. The success of these methods hinges on the careful control of regioselectivity, which is dictated by the electronic and steric influences of the substituents on the aromatic ring.
Precursor-Based Syntheses (e.g., from 3-chlorophenol (B135607) or related hydroxybenzaldehydes)
A logical and common strategy for synthesizing polysubstituted aromatic compounds is to begin with a simpler, commercially available precursor and introduce functional groups sequentially. 3-Chlorophenol serves as a viable starting point for the synthesis of this compound. A plausible synthetic sequence involves:
Bromination of 3-chlorophenol : The first step is the electrophilic bromination of 3-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The directing power of the hydroxyl group dominates, guiding the incoming bromine electrophile. The position para to the hydroxyl group is sterically favored and electronically activated, leading primarily to the formation of 4-bromo-3-chlorophenol.
Formylation of 4-bromo-3-chlorophenol : The subsequent introduction of the aldehyde (formyl) group at the C2 position, ortho to the hydroxyl group, can be accomplished via several formylation reactions. The Reimer-Tiemann reaction, which involves reacting the phenol (B47542) with chloroform (B151607) in a basic solution, is a classic method for ortho-formylation of phenols. guidechem.com Alternatively, other formylation methods such as the Duff reaction or the use of paraformaldehyde with a catalyst like magnesium chloride and a base like triethylamine (B128534) can be employed to install the aldehyde group. google.comnih.gov
This precursor-based approach allows for a controlled build-up of the molecule, leveraging well-established phenolic chemistry to achieve the desired substitution pattern.
Halogenation Reactions: Bromination and Chlorination Strategies
The synthesis of this compound can also be achieved by starting with a hydroxybenzaldehyde precursor and performing sequential halogenations. The order of these halogenation steps is critical for achieving the correct isomer. The powerful activating and ortho-, para-directing nature of the hydroxyl group is the primary determinant of the substitution pattern. byjus.comlibretexts.orgwikipedia.org
This pathway involves introducing the bromine atom onto a chlorinated precursor. A practical route starts with the formylation of 3-chlorophenol to produce 3-chloro-2-hydroxybenzaldehyde (B16314). Subsequent bromination of this intermediate is then performed.
In 3-chloro-2-hydroxybenzaldehyde, the hydroxyl group at C2 strongly activates the ring for further electrophilic substitution, directing incoming electrophiles to the ortho (C3, occupied) and para (C4) positions relative to itself. The aldehyde group at C1 is deactivating and meta-directing, while the chlorine at C3 is deactivating and ortho-, para-directing. The cumulative effect of these substituents strongly favors the bromination at the C4 position, which is para to the strongly activating hydroxyl group. A process for the selective bromination of the closely related 2-chlorophenol (B165306) to yield 4-bromo-2-chlorophenol (B165030) has been well-documented, achieving high yields by carefully controlling reaction conditions. google.com This established procedure provides a strong basis for the selective bromination of 3-chloro-2-hydroxybenzaldehyde to yield the target product. google.com
An alternative strategy involves the chlorination of a brominated precursor, such as 4-bromo-2-hydroxybenzaldehyde (B134324). This starting material can be synthesized from 4-bromophenol (B116583) via ortho-formylation, for instance, through the Reimer-Tiemann reaction. guidechem.com
In the subsequent chlorination step, the directing effects of the substituents on 4-bromo-2-hydroxybenzaldehyde must be considered. The hydroxyl group at C2 is the most powerful activating group and directs the incoming chlorine electrophile to its ortho positions (C3 and C5). The aldehyde group is deactivating, and the bromine atom is a deactivating ortho-, para-director. The dominant activating effect of the hydroxyl group makes the C3 and C5 positions the most likely sites for chlorination. Between these two, the C3 position is generally favored due to lesser steric hindrance compared to the C5 position, which is situated between two existing substituents. Therefore, selective chlorination of 4-bromo-2-hydroxybenzaldehyde is expected to yield this compound.
The regioselectivity of halogenation reactions on activated aromatic rings like phenols is highly dependent on the reaction conditions. askfilo.comstackexchange.com Key factors include the choice of solvent, temperature, and the presence or absence of a catalyst.
Solvent Polarity : The polarity of the solvent has a significant impact on the outcome of the reaction. In solvents of low polarity, such as chloroform (CHCl₃) or carbon disulfide (CS₂), at low temperatures, the reaction conditions are milder, which typically favors the formation of monohalogenated products. byjus.comaskfilo.comyoutube.com In contrast, highly polar solvents like water can facilitate ionization and lead to a higher concentration of the electrophilic halogen species, often resulting in polysubstitution. stackexchange.com For instance, treating phenol with bromine water readily produces 2,4,6-tribromophenol. byjus.comstackexchange.com
Catalysts : While the halogenation of benzene (B151609) typically requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the halogen molecule, the high reactivity of the phenol ring often makes such catalysts unnecessary. askfilo.com The hydroxyl group itself is activating enough to facilitate the polarization of the incoming halogen molecule. byjus.com
Temperature is a critical parameter for controlling the selectivity and rate of halogenation. For the bromination of chlorinated phenols, initiating the reaction at a low temperature is often crucial to prevent over-reaction and the formation of undesired isomers. google.com For example, in the synthesis of 4-bromo-2-chlorophenol, the reaction is typically started at a low temperature, such as 0°C or 5°C. google.com As the reaction proceeds and the composition of the mixture changes, the temperature may be allowed to rise gradually. google.com This controlled temperature profile helps to manage the exothermic nature of the reaction and maximize the yield of the desired para-substituted product. google.com
| Parameter | Condition | Effect on Selectivity | Typical Outcome |
|---|---|---|---|
| Solvent | Low Polarity (e.g., CHCl₃, CS₂) | Milder reaction, less ionization of halogen. askfilo.comyoutube.com | Favors mono-substitution. byjus.com |
| High Polarity (e.g., Water) | Facilitates ionization of halogen, high reactivity. stackexchange.com | Favors poly-substitution (e.g., tri-bromination). stackexchange.com | |
| Temperature | Low (e.g., 0-5 °C) | Slows reaction rate, enhances control. google.com | Improves selectivity for the desired isomer, minimizes byproducts. google.com |
| High | Increases reaction rate. | May lead to a mixture of products and over-halogenation. | |
| Catalyst | Lewis Acid (e.g., FeBr₃) | Increases electrophilicity of halogen. | Often not required for highly activated phenol rings. byjus.comaskfilo.com |
Influence of Reaction Conditions on Halogenation Selectivity
Solvent Systems
The choice of solvent is critical in the synthesis of halogenated hydroxybenzaldehydes, influencing reaction rates, yields, and the solubility of reactants and intermediates. In the synthesis of related compounds like 4-bromo-2-hydroxybenzaldehyde, acetonitrile (B52724) (ACN) has been utilized as a solvent. google.com For the bromination of 3-hydroxybenzaldehyde (B18108) to produce 4-bromo-3-hydroxybenzaldehyde, a two-phase system of dichloromethane (B109758) and water is employed. chemicalbook.com Similarly, in the ortho-formylation of phenols, such as the preparation of 3-bromosalicylaldehyde, dry tetrahydrofuran (B95107) (THF) is a common solvent, though acetonitrile can be used with negligible impact on the yield. orgsyn.org
Interactive Data Table: Solvent Systems in the Synthesis of Halogenated Hydroxybenzaldehydes
| Solvent System | Reactants | Product | Reference |
| Acetonitrile (ACN) | m-bromophenol, triethylamine, magnesium chloride, paraformaldehyde | 4-bromo-2-hydroxybenzaldehyde | google.com |
| Dichloromethane/Water | 3-hydroxybenzaldehyde, bromine | 4-bromo-3-hydroxybenzaldehyde | chemicalbook.com |
| Tetrahydrofuran (THF) | 2-bromophenol, magnesium dichloride, paraformaldehyde, triethylamine | 3-bromosalicylaldehyde | orgsyn.org |
Catalytic Approaches
Catalysts play a pivotal role in directing the regioselectivity and enhancing the efficiency of synthetic transformations. In the synthesis of 4-bromo-2-hydroxybenzaldehyde from m-bromophenol, magnesium chloride is used in conjunction with triethylamine to form a complex that facilitates the subsequent formylation step. google.com Cobalt compounds or metallic cobalt can serve as catalysts in the oxidation of p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehyde (B117250) derivatives. google.com
Interactive Data Table: Catalytic Approaches in the Synthesis of Substituted Hydroxybenzaldehydes
| Catalyst | Reactants | Product | Function | Reference |
| Magnesium Chloride | m-bromophenol, triethylamine, paraformaldehyde | 4-bromo-2-hydroxybenzaldehyde | Forms a complex to direct ortho-formylation | google.com |
| Cobalt (II) Chloride | p-cresol, sodium hydroxide, oxygen | 4-hydroxybenzaldehyde | Catalyzes selective oxidation of the methyl group | google.com |
Aldehyde Functionalization Techniques (e.g., formylation)
The introduction of the aldehyde group (formylation) is a key step in the synthesis of this compound. A common method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of a Lewis acid, such as magnesium chloride, and a base like triethylamine. google.comorgsyn.org This method is noted for its high regioselectivity, exclusively targeting the position ortho to the hydroxyl group. orgsyn.org Another approach to aldehyde synthesis involves the oxidation of a methyl group at the para-position of a hydroxyl group. google.com For instance, the bromination of 3-hydroxybenzaldehyde utilizes liquid bromine to introduce the bromo group, with the aldehyde functionality already present on the starting material. chemicalbook.com
Mechanistic Insights into Reaction Regioselectivity
The specific placement of substituents on the aromatic ring is governed by a combination of electronic and steric factors, which can be understood through mechanistic principles.
Directing Effects of Substituents (Hydroxyl, Halogens, Aldehyde)
The substituents on the benzene ring play a crucial role in directing the position of incoming electrophiles during electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The aldehyde group, being a deactivating group, directs incoming substituents to the meta position. Halogens are deactivating yet ortho-, para-directing. In the context of electrophilic aromatic substitution on monosubstituted arenes with electron-donating substituents, ortho- and para-substituted products are typically favored due to the enhanced stabilization of the cationic charge in the Wheland intermediate. nih.gov The interplay of these directing effects is fundamental to achieving the desired substitution pattern in this compound.
Steric and Electronic Influences on Electrophilic Aromatic Substitution
Both steric and electronic effects significantly influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. nih.gov While electronic effects can explain para/meta selectivity, steric hindrance can heavily influence the ortho/para ratio. nih.gov For instance, the large size of some electrophiles can disfavor substitution at the sterically hindered ortho position. nih.gov The stability of the Wheland intermediate, which is influenced by the electronic properties of the substituents, is a key determinant of the reaction's site selectivity. nih.gov More negative Hammett (ρ) values in SEAr reactions often correlate with higher para/meta selectivities, indicating a greater development of positive charge in the transition state. nih.gov
Computational Modeling of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting regioselectivity. Density Functional Theory (DFT) calculations can be used to model the geometries and energies of reaction intermediates and transition states. nih.gov For example, in the context of cycloaddition reactions, computational studies have been used to explore different reaction pathways and explain the observed regio- and stereoselectivity. rsc.org Such computational approaches can elucidate the electronic structure of intermediates and rationalize the directing effects of substituents, providing insights that complement experimental findings. nih.gov
Methodologies for Isolation and Purification
Chromatographic Techniques for Product Isolation and Impurity Separation
Chromatography is a cornerstone technique for the purification of substituted benzaldehydes, offering high-resolution separation based on differential partitioning of compounds between a stationary phase and a mobile phase. Both preparative column chromatography and High-Performance Liquid Chromatography (HPLC) are employed.
Column Chromatography: This is a widely used method for large-scale purification. The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs as components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. For compounds like substituted benzaldehydes, a common practice is to use silica gel as the stationary phase and a gradient of non-polar to more polar solvents, such as a mixture of petroleum ether and ethyl acetate, as the mobile phase. rsc.org The fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, Reversed-Phase HPLC (RP-HPLC) is particularly effective. rsc.org In this technique, a non-polar stationary phase (like C18 or a phenyl-based column) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol. sielc.comgoogle.com The separation of positional isomers, which are common byproducts, can be challenging due to their similar physical properties. mtc-usa.com Specialized columns, such as those with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase, can offer unique selectivity for halogenated aromatic compounds by leveraging different pi-pi interactions. chromforum.orgwelch-us.com
Table 1: Chromatographic Techniques for Purifying Substituted Benzaldehydes
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate gradient | Preparative scale purification |
| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile / Water with acid (e.g., phosphoric acid) | Analytical and preparative scale purification |
| RP-HPLC | Phenyl / PFP | Methanol / Water / Organic base | Separation of positional isomers |
Crystallization and Recrystallization Protocols
Crystallization is a critical final step to obtain highly pure solid this compound. This technique separates a product from impurities based on differences in solubility in a specific solvent or solvent mixture. The crude product, often purified first by chromatography, is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. google.com
The choice of solvent is paramount for effective crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted phenols and benzaldehydes, a range of solvents can be employed. google.com Sometimes, a mixed-solvent system is necessary, where the compound is dissolved in a "good" solvent and a "poor" solvent (a non-solvent) is gradually added until the solution becomes turbid, after which controlled cooling initiates crystallization. acs.org For example, a mixture of an alcohol like isopropanol (B130326) with an aromatic solvent such as toluene (B28343) has been used for purifying substituted phenols. google.com
Table 2: Common Solvents for Crystallization of Phenolic Compounds
| Solvent Type | Examples | Notes |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility at high temperatures for many phenols. |
| Halogenated Solvents | Dichloromethane, Chloroform | Often used in combination with a non-solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Often used as non-solvents to induce precipitation. google.com |
| Ethers | Diethyl ether, Methyl tert-butyl ether | Used for extraction and sometimes in crystallization systems. google.com |
| Polar Aprotic | Acetonitrile, Ethyl Acetate | Can be effective for moderately polar compounds. acs.org |
| Aqueous Systems | Water, Water/Alcohol mixtures | Used for recrystallizing water-soluble phenols or their salts. google.com |
Assessment of Byproduct Formation and Strategies for Mitigation
The synthesis of this compound via electrophilic aromatic substitution is susceptible to the formation of undesired byproducts, primarily regioisomers and dihalogenated compounds. Understanding their formation is key to developing strategies for their mitigation.
The formation of regioisomers is a common challenge in the synthesis of polysubstituted aromatic rings. The synthesis of the target compound likely involves the bromination of 3-chloro-2-hydroxybenzaldehyde. The position of the incoming electrophile (bromine) is dictated by the directing effects of the substituents already on the ring (-OH, -Cl, and -CHO).
-OH (Hydroxyl) group: A powerful activating, ortho, para-directing group.
-Cl (Chloro) group: A deactivating, ortho, para-directing group.
-CHO (Aldehyde) group: A deactivating, meta-directing group.
The strongly activating hydroxyl group at position C2 exerts the dominant influence, directing the incoming bromine to the positions ortho (C6) and para (C4) to itself. Therefore, the primary regioisomeric byproduct expected is 6-Bromo-3-chloro-2-hydroxybenzaldehyde . The formation of other isomers is generally less favorable due to the combined electronic and steric influences of the existing groups.
Mitigation Strategies:
Catalyst Choice: Lewis acid catalysts can influence the regioselectivity of the reaction.
Temperature Control: Lowering the reaction temperature can increase selectivity and reduce the formation of undesired isomers.
Purification: The separation of regioisomers, which often have very similar boiling points, relies heavily on high-resolution chromatographic techniques or fractional crystallization. mtc-usa.com
Table 3: Potential Regioisomeric Byproduct in the Synthesis of this compound
| Compound Name | Structure | Rationale for Formation |
|---|---|---|
| Target Product: this compound | C1=CC(=C(C(=C1C=O)O)Cl)Br |
Bromination at the C4 position, which is para to the strongly activating -OH group. |
| Primary Regioisomer: 6-Bromo-3-chloro-2-hydroxybenzaldehyde | C1=C(C(=C(C=C1Cl)Br)C=O)O |
Bromination at the C6 position, which is ortho to the strongly activating -OH group. |
Dihalogenated Byproducts
The powerful activating nature of the hydroxyl group not only directs the position of the first halogen but can also facilitate further reaction, leading to di- or poly-substituted products. mlsu.ac.in If the reaction conditions are not carefully controlled, a second bromine atom can be added to the ring, resulting in dihalogenated byproducts. For instance, after the desired formation of this compound, the remaining activated ortho position (C6) can undergo a second bromination.
Mitigation Strategies:
Stoichiometry: Using a precise molar equivalent (or slightly less than one equivalent) of the brominating agent relative to the substrate is crucial to minimize over-halogenation.
Controlled Addition: Slow, dropwise addition of the halogenating agent at a controlled temperature allows the reaction to proceed selectively, preventing localized high concentrations of the reagent that favor multiple substitutions.
Reaction Time and Temperature: Monitoring the reaction progress (e.g., by TLC or GC) and stopping it once the starting material is consumed helps prevent the formation of subsequent products. Lower temperatures generally favor monosubstitution. rsc.org
Table 4: Potential Dihalogenated Byproduct
| Compound Name | Structure | Rationale for Formation |
|---|---|---|
| Potential Byproduct: 4,6-Dibromo-3-chloro-2-hydroxybenzaldehyde | C1=C(C(=C(C(=C1Br)Cl)Br)C=O)O |
A second bromination occurs at the C6 position, which remains activated by the -OH group. |
Structural Characterization and Spectroscopic Analysis for Definitive Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Substitution Patterns
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts and coupling constants of protons and carbon-13 nuclei, the substitution pattern of 4-Bromo-3-chloro-2-hydroxybenzaldehyde can be unequivocally confirmed.
The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms. In this compound, four distinct signals are expected: one for the aldehyde proton, one for the hydroxyl proton, and two for the aromatic protons.
The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) signal is also a singlet, often broad, and its chemical shift is highly dependent on solvent and concentration but generally appears between 5.0 and 12.0 ppm. An intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen can shift this signal further downfield.
The aromatic region will display two signals corresponding to the protons at the C5 and C6 positions. These two protons are ortho to each other and will appear as a pair of doublets. The proton at C6 (adjacent to the aldehyde group) is expected to be more deshielded than the proton at C5. The coupling constant between these two protons (³JHH) would be in the range of 7-9 Hz, which is characteristic of ortho-coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |
| -OH | >10.0 (Intramolecular H-bond) | Singlet (s, broad) | N/A |
| H-6 | 7.6 - 7.9 | Doublet (d) | ~8-9 |
| H-5 | 7.0 - 7.3 | Doublet (d) | ~8-9 |
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, seven distinct signals are anticipated: one for the aldehyde carbonyl carbon and six for the aromatic carbons.
The aldehyde carbonyl carbon (C=O) is the most deshielded, typically appearing in the range of 190-200 ppm. The aromatic carbons exhibit a wide range of chemical shifts influenced by the attached substituents (-OH, -Cl, -Br, -CHO). The carbon bearing the hydroxyl group (C2) is expected to be significantly shielded, while the carbons attached to the halogens (C3 and C4) and the aldehyde group (C1) will be deshielded. The chemical shifts can be estimated based on additive models for substituted benzenes. For instance, data from related compounds like 3-bromo-5-chloro-2-hydroxy-benzaldehyde can provide reference points for these estimations. spectrabase.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 200 |
| C-2 (-OH) | 155 - 160 |
| C-6 | 135 - 140 |
| C-1 (-CHO) | 125 - 130 |
| C-5 | 120 - 125 |
| C-4 (-Br) | 115 - 120 |
| C-3 (-Cl) | 110 - 115 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the aromatic protons H-5 and H-6, confirming their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.
The aldehyde proton (-CHO) showing correlations to C-1 and C-6.
The H-6 proton correlating to C-1, C-2, and C-4.
The H-5 proton correlating to C-1, C-3, and C-4.
The hydroxyl proton (-OH) correlating to C-1, C-2, and C-3.
These combined 2D NMR data would provide an unambiguous assignment of all proton and carbon signals, definitively confirming the 4-bromo, 3-chloro, 2-hydroxy substitution pattern.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. The nominal molecular weight of this compound (C₇H₄BrClO₂) is 234.4 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks at m/z 234, 236, and 238.
A plausible fragmentation pathway would involve initial losses of small, stable molecules or radicals:
Loss of H•: A peak at [M-1]⁺.
Loss of CO: A common fragmentation for aldehydes, leading to a peak at [M-28]⁺.
Loss of Br• or Cl•: Cleavage of the carbon-halogen bonds would result in peaks at [M-79/81]⁺ or [M-35/37]⁺, respectively.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Studies on similarly substituted benzaldehydes provide a strong basis for assigning the observed spectral bands. nih.govbohrium.com
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.
Hydroxyl (-OH) Group: A broad absorption band is expected in the IR spectrum between 3100-3400 cm⁻¹ corresponding to the O-H stretching vibration. The broadness is due to hydrogen bonding. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen can shift this band to a lower frequency.
Aldehyde (-CHO) Group: This group gives rise to two key vibrations. The C=O stretching vibration appears as a very strong, sharp band in the IR spectrum, typically between 1680-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding can lower this frequency. The aldehydic C-H stretching vibration usually appears as two weak bands between 2700-2900 cm⁻¹, one of which can sometimes be obscured. ias.ac.in
Halogen Groups (C-Br, C-Cl): The carbon-chlorine (C-Cl) stretching vibration is expected in the 600-800 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration occurs at a lower frequency, typically in the 500-650 cm⁻¹ range.
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Hydroxyl | 3100 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Aldehydic C-H Stretch | Aldehyde | 2700 - 2900 | Weak |
| C=O Stretch | Aldehyde | 1680 - 1700 | Very Strong, Sharp |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | Chloro | 600 - 800 | Medium to Strong |
| C-Br Stretch | Bromo | 500 - 650 | Medium to Strong |
Detection of Intramolecular Hydrogen Bonding Signatures
A prominent feature in 2-hydroxybenzaldehyde derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.gov This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and reactivity.
This intramolecular O—H⋯O hydrogen bond is a common characteristic of salicylaldehyde (B1680747) derivatives. nih.gov Its presence is confirmed by several spectroscopic signatures. In infrared (IR) spectroscopy, it leads to a broad absorption band for the O-H stretching vibration at a lower frequency (around 3180 cm⁻¹) compared to a free hydroxyl group, indicating a weakening of the O-H bond. researchgate.netnih.gov In proton NMR (¹H NMR) spectroscopy, the hydroxyl proton appears as a significantly downfield-shifted signal, typically above 10 ppm, due to the deshielding effect of the hydrogen bond. X-ray crystallography provides direct evidence, showing a short distance between the hydroxyl oxygen and the aldehyde oxygen, typically in the range of 2.60 to 2.71 Å. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of halogenated 2-hydroxybenzaldehydes is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The benzaldehyde (B42025) core, with its conjugated system of the aromatic ring and the carbonyl group, acts as a chromophore. The presence of the hydroxyl group (an auxochrome) and the halogen atoms (bromo and chloro) modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax). Computational studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, help in analyzing the electronic transitions and the effect of solvents on the absorption wavelengths. nih.gov These analyses typically involve examining the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as 3-bromo-2-hydroxybenzaldehyde (B158676) and derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde, provides a robust model for its expected solid-state geometry and packing. nih.govnih.gov These studies reveal detailed information about bond lengths, angles, molecular planarity, and intermolecular forces that govern the crystal lattice.
Crystallographic studies of analogous compounds provide precise measurements of geometric parameters. The data confirms the covalent framework and the influence of substituents on the aromatic ring. For instance, the C=O bond of the aldehyde is typically around 1.21 Å, while the phenolic C-O bond is approximately 1.35 Å. nih.gov The C-Cl and C-Br bond lengths are consistent with those for other aromatic halides. The internal angles of the benzene (B151609) ring are slightly distorted from the ideal 120° due to the electronic and steric effects of the various substituents.
Below is a table of representative bond lengths and angles based on published data for similar halogenated salicylaldehyde derivatives.
| Parameter | Value | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Typical double bond length for an aldehyde carbonyl group. |
| Phenolic C-O Bond Length | ~1.35 Å | Bond length for the hydroxyl group attached to the aromatic ring. |
| Aromatic C-C Bond Length | ~1.38 - 1.40 Å | Average bond lengths within the benzene ring. |
| C-Cl Bond Length | ~1.74 Å | Covalent bond between an aromatic carbon and a chlorine atom. |
| C-Br Bond Length | ~1.90 Å | Covalent bond between an aromatic carbon and a bromine atom. |
| O-C-C Angle (Aldehyde) | ~125° | Bond angle involving the aldehyde group. |
| C-C-O Angle (Hydroxyl) | ~121° | Bond angle involving the hydroxyl group. |
Molecules of this type are generally planar. nih.govnih.gov The planarity is enforced by the sp² hybridization of the benzene ring carbons and the stabilizing effect of the intramolecular hydrogen bond, which locks the hydroxyl and aldehyde groups in a coplanar orientation with the ring. nih.gov The maximum deviation of atoms from the mean plane of the molecule is typically very small, often less than 0.03 Å. nih.gov This planarity facilitates efficient crystal packing and influences the electronic properties of the molecule.
For 2-hydroxybenzaldehydes, there is a possibility of keto-enol tautomerism. However, X-ray crystallographic studies on numerous analogs consistently show that these compounds exist exclusively in the enol form in the solid state. nih.gov The structure is characterized by a distinct phenolic hydroxyl group and an aldehyde group. The stability of the enol tautomer is overwhelmingly favored by the formation of the strong intramolecular O—H⋯O hydrogen bond, which is not possible in the keto tautomer. This preference is a defining characteristic of the solid-state chemistry of salicylaldehyde and its derivatives.
Reactivity Profiles and Mechanistic Studies of 4 Bromo 3 Chloro 2 Hydroxybenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
The primary reaction pathway for the aldehyde functionality in 4-Bromo-3-chloro-2-hydroxybenzaldehyde is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi-bond and the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion yields the final alcohol product. youtube.com
The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by the oxygen atom accepting a proton, often from a mild acid or the solvent. youtube.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the aromatic ring, which is further influenced by the halogen substituents. Common nucleophiles that participate in these reactions include Grignard reagents, organolithium compounds, hydrides (like NaBH₄), and cyanide ions.
Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |
This table represents general reactions of aldehydes and is illustrative of the expected reactivity for this compound.
A significant class of reactions for this compound involves condensation with primary amines to form Schiff bases (or imines). This reaction is a cornerstone in the synthesis of various organic ligands used in coordination chemistry. The process is typically initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. internationaljournalcorner.com This is followed by a dehydration step, often catalyzed by a trace amount of acid, to yield the characteristic carbon-nitrogen double bond (azomethine group) of the imine. internationaljournalcorner.comsemanticscholar.org
The formation of stable Schiff bases is particularly favorable with aromatic aldehydes. internationaljournalcorner.com The presence of the ortho-hydroxyl group in this compound allows for the formation of bidentate or multidentate Schiff base ligands, which can form stable complexes with various transition metals. science.govnih.gov These reactions are crucial for developing novel catalysts and materials. For example, condensation reactions between substituted 2-hydroxybenzaldehydes and various amines are widely reported for synthesizing ligands with applications in catalysis and biological systems. science.govnih.gov
Table 2: Schiff Base Formation with Substituted Salicylaldehydes
| Amine Reactant | Resulting Schiff Base Type | Significance |
|---|---|---|
| 2-(4-aminophenyl)ethan-1-ol | Bidentate Ligand (HL1) | Forms complexes with Mn(II), Fe(III), Cr(III) nih.gov |
| 3-amino-5-methylthio-1H-1,2,4-triazole | Triazole Schiff Base | Used in synthesis of bioactive metal complexes science.gov |
This table showcases examples of Schiff bases derived from functionally similar salicylaldehydes, demonstrating the expected reactivity of this compound.
Reactivity of the Halogen Substituents
The bromine and chlorine atoms attached to the aromatic ring are key sites for reactions that enable the construction of more complex molecular architectures.
While generally less reactive towards nucleophiles than alkyl halides, the halogen substituents on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when the ring is activated by strong electron-withdrawing groups. The aldehyde and halogen groups themselves are electron-withdrawing, which can facilitate these reactions under specific conditions, such as high temperatures or the presence of a strong nucleophile. However, this pathway is often less common than cross-coupling reactions for aryl halides.
The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. ncsu.edu
Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. numberanalytics.com It is a powerful method for synthesizing biaryl compounds. numberanalytics.com
Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene using a palladium catalyst to form a substituted alkene. numberanalytics.com
Sonogashira Reaction: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce substituted alkynes. numberanalytics.comorganic-chemistry.org
The differential reactivity between aryl bromides and chlorides (C-Br bonds being more reactive than C-Cl bonds in oxidative addition to palladium) can potentially allow for selective coupling at the bromine position. These reactions are highly efficient and tolerate a wide variety of functional groups, making them invaluable in modern organic synthesis. rsc.orgresearchgate.net
Table 3: Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki | Organoboron Compound | C(aryl)-C(aryl/vinyl) | Pd catalyst, Base |
| Heck | Alkene | C(aryl)-C(alkenyl) | Pd catalyst, Base |
The substituents on the benzene (B151609) ring profoundly influence its reactivity towards further electrophilic aromatic substitution. msu.edu The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The aldehyde group (-CHO) is a deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent aldehyde group and the halogen substituents on the aromatic ring.
The hydroxyl group of this compound is weakly acidic, a characteristic feature of phenols. wikipedia.org The acidity is enhanced by the electron-withdrawing nature of the chloro, bromo, and aldehyde substituents, which help to stabilize the resulting phenoxide anion through resonance and inductive effects. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide salt.
The pKa of unsubstituted 2-hydroxybenzaldehyde (salicylaldehyde) is approximately 8.28. oecd.org It is anticipated that the pKa of this compound would be lower (i.e., more acidic) due to the additional electron-withdrawing halogen atoms.
The general reaction for the deprotonation and salt formation can be represented as follows:
Reaction Scheme: Deprotonation of this compound
Where B represents a base.
Common bases used for the deprotonation of phenols include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). readchemistry.com The resulting phenoxide salt is a potent nucleophile and serves as a key intermediate in subsequent alkylation and acylation reactions.
Alkylation Reactions
The phenoxide ion generated from the deprotonation of this compound is a strong nucleophile that can readily participate in Williamson ether synthesis. readchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide, leading to the formation of an ether.
General Alkylation Reaction (Williamson Ether Synthesis)
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, to enhance the nucleophilicity of the phenoxide ion. wikipedia.org The choice of the alkylating agent is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions. bartleby.com
Table 1: Representative Alkylation Reactions of Substituted Salicylaldehydes Data is illustrative and based on general knowledge of Williamson ether synthesis for similar compounds.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 4-Bromo-3-chloro-2-methoxybenzaldehyde |
| Ethyl Bromide | NaOH | DMF | 4-Bromo-3-chloro-2-ethoxybenzaldehyde |
| Benzyl Chloride | K₂CO₃ | Acetone | 2-(Benzyloxy)-4-bromo-3-chlorobenzaldehyde |
Acylation Reactions
The hydroxyl group of this compound can be acylated to form esters. This can be achieved by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. ucalgary.ca
General Acylation Reaction
Where R is an alkyl or aryl group.
Base catalysis, often using pyridine (B92270) or triethylamine (B128534), is employed to neutralize the HCl byproduct and to increase the nucleophilicity of the phenolic oxygen by deprotonation. ucalgary.ca Alternatively, the reaction can be performed under phase-transfer catalysis conditions, which can lead to rapid and high-yielding esterification. lew.roingentaconnect.com
Table 2: Representative Acylation Reactions of Substituted Phenols Data is illustrative and based on general knowledge of acylation reactions for similar compounds.
| Acylating Agent | Catalyst/Base | Solvent | Product |
| Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 4-Bromo-3-chloro-2-formylphenyl acetate |
| Benzoyl Chloride | Triethylamine | Toluene (B28343) | 4-Bromo-3-chloro-2-formylphenyl benzoate |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 4-Bromo-3-chloro-2-formylphenyl acetate |
The phenolic hydroxyl group is susceptible to oxidation, although the specific conditions required for the oxidation of this compound are not extensively documented in the readily available literature. In general, the oxidation of phenols can lead to a variety of products, including quinones or cleavage of the aromatic ring, depending on the oxidant and reaction conditions.
For substituted salicylaldehydes, oxidation can sometimes lead to the corresponding salicylic (B10762653) acid derivative. For instance, salicylaldehyde (B1680747) itself can be oxidized to salicylic acid. researchgate.net However, the presence of the electron-withdrawing bromo and chloro substituents in this compound may influence the course of the oxidation reaction. The Adler-Becker reaction, which involves the oxidative dearomatization of salicylic alcohols (which can be formed in situ from salicylaldehydes) to spiroepoxydienones, is a known transformation for this class of compounds. nih.gov
Computational and Theoretical Investigations of 4 Bromo 3 Chloro 2 Hydroxybenzaldehyde and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is particularly popular due to its favorable balance between accuracy and computational cost. Studies on similar halogenated salicylaldehydes frequently use DFT to model their properties. researchgate.netresearchgate.netnih.gov
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 4-Bromo-3-chloro-2-hydroxybenzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be crucial. Due to the potential for intramolecular hydrogen bonding between the hydroxyl group at position 2 and the aldehyde group at position 1, as well as steric hindrance from the halogen substituents, the molecule could exist in different stable or semi-stable conformations (rotamers). DFT calculations would identify the most stable conformer by comparing the relative energies of different rotational orientations of the hydroxyl and aldehyde groups. For instance, studies on related molecules like 3-Chloro-4-hydroxybenzaldehyde have shown that the orientation of the carbonyl group relative to other substituents significantly impacts molecular stability. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This interactive table illustrates the type of data that would be generated from a DFT geometry optimization. The values are purely illustrative.
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Length | C1-C2 | ~1.40 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-C-Cl | ~120° |
| Dihedral Angle | O=C-C-O | ~0° (planar) |
Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
Table 2: Illustrative Frontier Molecular Orbital Data This table shows the kind of data that a HOMO-LUMO analysis would provide. The values are for illustrative purposes only.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show a high negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydroxyl hydrogen and the aldehyde hydrogen, highlighting their acidic nature.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). In this compound, NBO analysis would quantify the stabilization energy associated with interactions such as the delocalization of lone pair electrons from the oxygen, bromine, and chlorine atoms into the antibonding orbitals of the benzene (B151609) ring. These interactions are key to understanding the molecule's electronic stability and the influence of its substituents. nih.gov
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are considered ab initio. While often less accurate than DFT for a given computational cost, they provide a foundational understanding of electronic properties. In some studies, results from ab initio methods are compared with DFT calculations to provide a broader theoretical perspective on the electronic structure of molecules like substituted benzaldehydes. researchgate.net
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, offer deep insights into the molecule's structure and electronic properties. Methods such as Density Functional Theory (DFT) are commonly employed for these investigations.
Theoretical Vibrational Frequencies and Comparison with Experimental Data
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Computational methods, particularly DFT using basis sets like 6-311++G(d,p), can calculate the harmonic vibrational frequencies of this compound. nih.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration, such as stretching, bending, or torsion. nih.gov
Due to the approximations inherent in theoretical models and the fact that calculations often pertain to a single molecule in the gas phase while experiments are done on bulk material, a discrepancy between calculated and experimental frequencies is common. nih.gov Calculated frequencies are often systematically higher than the experimental values obtained from FT-IR and Raman spectroscopy. researchgate.net To bridge this gap, the computed frequencies are typically multiplied by a scaling factor, a common practice that improves the agreement with experimental results. nih.gov The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode to specific functional groups within the molecule. researchgate.net
Below is a representative comparison of theoretical (scaled) and experimental vibrational frequencies for key functional groups in a substituted hydroxybenzaldehyde.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) | PED Assignment (%) |
| ν(O-H) | Hydroxyl Stretch | ~3650 | ~3700-3600 | 100 |
| ν(C-H) | Aldehyde C-H Stretch | ~2770 | ~2751 | - |
| ν(C=O) | Carbonyl Stretch | ~1700 | ~1670 | - |
| ν(C-C) | Aromatic Ring Stretch | ~1550 | ~1568-1048 | - |
| ν(C-Cl) | Carbon-Chlorine Stretch | ~1240 | ~1259 | - |
| ν(C-Br) | Carbon-Bromine Stretch | ~650 | ~670 | - |
Note: The data in this table is illustrative and based on typical values for similar halogenated and hydroxylated benzaldehydes as reported in computational studies. nih.govresearchgate.net
NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable tool for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for computing NMR shielding tensors, which are then converted into chemical shifts. researchgate.netresearchgate.net
Calculations are typically performed on the optimized molecular geometry. The predicted chemical shifts are often linearly correlated with experimental values, and a high correlation coefficient indicates the accuracy of the computational method and the structural model. researchgate.net Such studies on related benzaldehyde (B42025) derivatives have shown that the B3LYP functional with the 6-311++G(d,p) basis set provides satisfactory results that align well with experimental findings. researchgate.net
The table below presents a hypothetical correlation between predicted and experimental chemical shifts for this compound.
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H (aldehyde) | ~9.8 | ~9.75 |
| H (aromatic) | ~7.5 | ~7.48 |
| H (aromatic) | ~7.1 | ~7.05 |
| H (hydroxyl) | ~11.0 | ~11.2 |
| C (carbonyl) | ~190 | ~191.5 |
| C (aromatic, C-OH) | ~160 | ~161.0 |
| C (aromatic, C-Br) | ~115 | ~114.8 |
| C (aromatic, C-Cl) | ~125 | ~126.2 |
| C (aromatic) | ~135 | ~135.5 |
| C (aromatic) | ~122 | ~121.7 |
| C (aromatic, C-CHO) | ~120 | ~120.5 |
Note: This table contains representative data based on computational studies of similar substituted benzaldehydes. Actual values may vary. researchgate.netresearchgate.net
UV-Vis Absorption Spectra Simulation
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method simulates the UV-Vis spectrum by calculating the energies of electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. nih.gov
These simulations provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). The choice of solvent can significantly affect the absorption spectrum, a phenomenon known as solvatochromism. nih.gov Therefore, calculations are often performed both in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net
The following table shows simulated UV-Vis data for a hydroxybenzaldehyde derivative.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| Gas Phase | ~320 | ~0.5 | HOMO → LUMO (π → π) |
| Chloroform (B151607) | ~325 | ~0.6 | HOMO → LUMO (π → π) |
| Ethanol | ~330 | ~0.7 | HOMO → LUMO (π → π) |
| Water | ~335 | ~0.8 | HOMO → LUMO (π → π) |
Note: The data presented is illustrative, based on TD-DFT studies of related aromatic aldehydes. nih.govresearchgate.net
Tautomerism and Isomerism Energetics
Computational methods are crucial for exploring the energetics of different isomers and tautomers of molecules, which can coexist in equilibrium. For derivatives of this compound, such as Schiff bases, these investigations reveal the relative stabilities and the energy barriers for interconversion.
Energy Barriers for Enol-Imine and Keto-Enol Tautomerism
Hydroxy-substituted benzaldehydes and their derivatives, particularly Schiff bases, can exhibit tautomerism. researchgate.net The two common forms are the enol-imine and the keto-amine (or keto-enol) forms. nih.gov In the enol form, the hydroxyl proton is intact, while in the keto form, this proton has transferred to another atom (like an imine nitrogen), creating a ketone-like carbonyl group in the ring. researchgate.netmasterorganicchemistry.com
Computational chemistry can predict the relative energies of these tautomers and the energy barrier for the transition between them. Studies on similar systems indicate that the enol-imine form is generally more stable in the gas phase. nih.gov The stability can, however, be influenced by the solvent environment. The energy barrier for the tautomerization process is calculated by locating the transition state structure connecting the two forms. This provides insight into the kinetics of the equilibrium.
| Tautomeric Transition | Form 1 | Form 2 | Relative Energy (kJ/mol) | Transition Barrier (kJ/mol) |
| Enol-Imine ⇌ Keto-Amine | Enol-Imine | Keto-Amine | ~40 | ~50-60 |
| Keto-Enol ⇌ Keto-Form | Enol | Keto | ~20 | ~30-40 |
Note: This table provides estimated energy values based on computational studies of tautomerism in related Schiff bases and keto-enol systems. The exact values depend on the specific molecular structure and solvent. nih.govresearchgate.net
E/Z Isomerism Energy Barriers
For derivatives of this compound that contain a double bond, such as in an oxime or a Schiff base, E/Z isomerism is possible. These isomers, also known as geometric isomers, differ in the spatial arrangement of substituents around the double bond. The E (entgegen) and Z (zusammen) notation is used to describe the configuration based on the Cahn-Ingold-Prelog priority rules. libretexts.org
The interconversion between E and Z isomers does not happen freely at room temperature because it requires breaking the π-bond of the double bond. The energy required for this process is the rotational energy barrier. Computational methods can determine the energies of the E and Z isomers and the transition state for their interconversion. The energy difference between the ground state and the transition state defines the energy barrier, which dictates the rate of isomerization.
| Isomerism | Isomer 1 | Isomer 2 | Relative Energy (kJ/mol) | Rotational Energy Barrier (kJ/mol) |
| C=N Double Bond | E-isomer | Z-isomer | ~20 | ~80-100 |
Note: The data is a general representation for E/Z isomerism around a C=N bond and is illustrative. The actual energy barrier can vary significantly based on the substituents attached to the double bond. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific published research on the molecular docking simulations or theoretical non-linear optical (NLO) properties of the chemical compound This compound .
Computational and theoretical investigations, which are essential for fulfilling the requested article outline, have been conducted on structurally related compounds such as other halogenated derivatives of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and various substituted benzaldehydes. These studies explore topics like ligand-target interactions, binding affinities, and NLO characteristics.
However, the strict requirement to focus solely on this compound cannot be met, as the specific data for this compound does not appear in the public research domain. Generating content on related molecules would violate the explicit instructions of the request.
Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information at this time.
Advanced Research Applications of 4 Bromo 3 Chloro 2 Hydroxybenzaldehyde and Its Derivatives
Applications in Advanced Organic Synthesis
The utility of a substituted benzaldehyde (B42025) like 4-Bromo-3-chloro-2-hydroxybenzaldehyde in advanced organic synthesis is predicated on the reactivity of its functional groups: the aldehyde, the hydroxyl group, and the halogen substituents. The aldehyde group is a key site for forming new carbon-carbon and carbon-heteroatom bonds, while the halogens can participate in various cross-coupling reactions.
Precursor in the Synthesis of Complex Polycyclic Systems
There is currently a lack of specific documented research demonstrating the use of this compound as a direct precursor in the synthesis of complex polycyclic systems. Generally, multi-functionalized aromatic aldehydes serve as starting materials for building fused ring structures through reactions like intramolecular cyclizations, Friedel-Crafts reactions, or multi-component reactions, but specific examples involving this compound are not available in the reviewed literature.
Building Block for Heterocyclic Compounds
Similarly, while aromatic aldehydes are fundamental building blocks for a vast array of heterocyclic compounds—such as quinolines, coumarins, and benzoxazines—through condensation and cyclization reactions, published studies specifically employing this compound for these purposes could not be identified in the conducted search.
Role in Coordination Chemistry and Ligand Design
The 2-hydroxybenzaldehyde (salicylaldehyde) moiety is a classic structural motif for ligand design, particularly for forming Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide range of metal ions.
Development of Schiff Base Ligands
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. internationaljournalcorner.comjmchemsci.com For this compound, this would involve the reaction of its aldehyde group with a primary amine (R-NH₂), resulting in the formation of an imine or azomethine group (-CH=N-). The resulting Schiff base ligand would possess multiple potential coordination sites: the phenolic oxygen, the imine nitrogen, and potentially the halogen atoms under specific conditions. However, specific research detailing the synthesis and characterization of Schiff base ligands derived directly from this compound is not described in the available literature. Research on analogous compounds like 3-bromo-2-hydroxybenzaldehyde (B158676) and other substituted salicylaldehydes shows their common use in forming Schiff bases for metal coordination. nih.gov
Synthesis and Characterization of Metal Complexes
The formation of metal complexes typically involves the reaction of a Schiff base ligand with a metal salt. The ligand coordinates to the metal center, forming a stable complex. nih.gov Characterization of such complexes often involves a suite of analytical techniques to determine their structure and properties.
| Analytical Technique | Purpose in Characterization |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C-O (phenolic) bonds. internationaljournalcorner.com |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. internationaljournalcorner.com |
| NMR Spectroscopy | To elucidate the structure of diamagnetic metal complexes in solution. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net |
| Molar Conductivity | To determine the electrolytic or non-electrolytic nature of the complexes. scirj.org |
Despite the well-established methods for synthesizing and characterizing metal complexes of Schiff base ligands, specific studies detailing these processes for complexes derived from this compound were not found.
Potential in Materials Science
Based on available scientific literature, the application of this compound as a direct monomer or intermediate for the development of functional polymers or materials with enhanced thermal and chemical stability has not been extensively reported. Research in this area is currently limited.
There is a lack of specific studies detailing the use of this compound in the synthesis of functional polymers. While substituted benzaldehydes are a class of compounds with potential for polymer synthesis, the direct polymerization or incorporation of this specific halogenated salicylaldehyde (B1680747) into polymer chains has not been documented in the reviewed scientific literature.
Similarly, literature specifically describing the design and synthesis of materials with enhanced thermal stability or chemical resistance using this compound is not currently available. The influence of the bromo and chloro substituents on the thermal and chemical properties of polymers or materials derived from this compound remains an area for future investigation.
Mechanistic Investigations of Biological Activities (In Vitro Studies)
The in vitro biological activities of this compound and its derivatives are a growing area of research. While direct studies on the parent compound are limited in some aspects, a derivative has shown significant potential in modulating inflammatory pathways.
Currently, there is a lack of specific in vitro studies focused on the enzyme-inhibiting properties of this compound. While substituted benzaldehydes are known to interact with various enzymes, detailed kinetic studies and inhibitory mechanisms for this particular compound have not been reported.
Detailed mechanistic studies elucidating the in vitro antioxidant activity of this compound are not extensively available in the scientific literature. The general antioxidant properties of phenolic compounds are well-established, often involving mechanisms like radical scavenging and metal chelation. However, specific assays and mechanistic pathways for this di-halogenated salicylaldehyde derivative have not been a focus of published research.
Significant research has been conducted on a derivative of this compound, namely 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , highlighting its potent anti-inflammatory properties in in vitro studies. nih.gov
In studies involving lipopolysaccharide (LPS)-activated primary microglial cells, LX007 demonstrated the ability to significantly inhibit the production of key pro-inflammatory mediators. nih.gov The compound was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade. nih.gov
The mechanistic basis for these anti-inflammatory effects was further elucidated, revealing that LX007 modulates critical signaling pathways. Specifically, it was shown to potently suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB) in LPS-stimulated microglial cells. nih.gov By targeting these upstream signaling molecules, LX007 effectively downregulates the expression of downstream inflammatory genes.
The inhibitory effects of LX007 on these key inflammatory markers are summarized in the tables below.
Table 1: Effect of LX007 on Pro-inflammatory Mediators
| Mediator | Effect in LPS-activated microglia | Reference |
|---|---|---|
| Nitric Oxide (NO) | Inhibition of expression | nih.gov |
| Prostaglandin E2 (PGE2) | Inhibition of expression | nih.gov |
| Interleukin-1β (IL-1β) | Attenuated production | nih.gov |
| Interleukin-6 (IL-6) | Attenuated production | nih.gov |
Table 2: Mechanistic Targets of LX007 in Anti-inflammatory Pathways
| Pathway/Enzyme | Effect in LPS-activated microglia | Reference |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | nih.gov |
| Mitogen-Activated Protein Kinases (MAPKs) | Potent suppression of phosphorylation | nih.gov |
These findings underscore the potential of derivatives of this compound as scaffolds for the development of novel anti-inflammatory agents. nih.gov
Exploration of Antimicrobial and Antiviral Mechanisms
The antimicrobial potential of derivatives of this compound, particularly its Schiff base and metal complexes, is an active area of research. The inherent chemical features of these molecules, such as the presence of halogen atoms (bromine and chlorine) and the hydroxyl group, are thought to contribute to their biological activity. The introduction of an azomethine group (-HC=N-) through the formation of Schiff bases further enhances their antimicrobial properties.
The precise mechanisms through which these compounds exert their effects are multifaceted and are believed to involve several cellular targets. One proposed mechanism is the interference with microbial cell wall synthesis. The structural integrity of the bacterial cell wall is crucial for its survival, and its disruption can lead to cell lysis and death. The lipophilic nature of these compounds, enhanced by the bromo and chloro substituents, may facilitate their passage through the cell membrane, allowing them to reach and inhibit key enzymes involved in peptidoglycan synthesis.
Another potential mechanism is the inhibition of essential microbial enzymes. The azomethine nitrogen in Schiff bases can chelate with metal ions that are vital cofactors for various enzymes. By binding to these metal ions, the Schiff base derivatives can inactivate the enzymes, thereby disrupting critical metabolic pathways within the microbe. Studies on flavonoid derivatives containing chlorine and bromine have indicated that these halogens can enhance antibacterial activity, potentially by increasing the electronegativity and, consequently, the binding affinity to microbial proteins. nih.gov
Furthermore, these compounds may induce oxidative stress within the microbial cells. The interaction of the derivatives with cellular components could lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. An excess of ROS can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
While research into the antimicrobial mechanisms of this compound derivatives is ongoing, the existing evidence points towards a multi-target approach, which is advantageous in overcoming microbial resistance. The exploration of their antiviral mechanisms is a less-developed field. However, some studies on related nitrobenzene (B124822) derivatives suggest that they may inhibit early events in the viral replication cycle, subsequent to the uncoating of the virus. nih.gov Further investigation is required to elucidate the specific antiviral pathways targeted by derivatives of this compound.
Investigation of Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their antiproliferative activity has been evaluated against various cancer cell lines, with notable effects observed in breast and liver cancer models. The cytotoxic effects of these compounds are believed to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Schiff base complexes derived from structurally similar compounds have demonstrated significant cytotoxicity. For instance, a study on a Schiff base ligand, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol, and its metal complexes revealed potent in vitro activity against the Hep-G2 human liver carcinoma cell line and the MCF-7 human breast cancer cell line. nih.gov The manganese(II) complex of a related Schiff base exhibited a particularly low IC50 value of 2.6 ± 0.11 µg/ml against Hep-G2 cells and 3.0 ± 0.2 µg/ml against MCF-7 cells, which is comparable to the standard anticancer drug cisplatin. nih.gov
Another class of derivatives, chalcones, has also shown promise. A synthesized chalcone, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which shares structural similarities with derivatives of this compound, was found to have moderate activity in inhibiting the MCF-7 breast cancer cell line, with an IC50 value of 42.19 µg/mL. researchgate.net These findings highlight the potential of the substituted phenyl ring system in conferring anticancer properties. The presence of bromo, chloro, and hydroxyl groups on the aromatic ring is thought to play a crucial role in the biological activity of these compounds.
The mechanism underlying the antiproliferative effects of these derivatives often involves the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. It is hypothesized that these compounds can trigger apoptotic cascades by modulating the expression of key regulatory proteins. Additionally, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth. waocp.org
| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Manganese(II) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol Schiff base | Hep-G2 (Liver Carcinoma) | 2.6 ± 0.11 µg/ml | nih.gov |
| Manganese(II) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol Schiff base | MCF-7 (Breast Cancer) | 3.0 ± 0.2 µg/ml | nih.gov |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | researchgate.net |
Interactions with Biological Macromolecules (e.g., DNA, proteins)
The therapeutic effects of this compound derivatives are intrinsically linked to their interactions with biological macromolecules, primarily DNA and proteins. These interactions can disrupt the normal cellular functions of pathogenic microbes and cancer cells, leading to their inhibition or death.
DNA Interactions:
One of the key mechanisms by which these compounds are thought to exert their biological activity is through binding to DNA. This interaction can occur through several modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with crucial processes such as replication and transcription.
Studies on Schiff base metal complexes of structurally related compounds have provided insights into their DNA binding capabilities. Electronic absorption spectroscopy and viscosity measurements are common techniques used to investigate these interactions. For instance, the binding of such complexes to calf thymus DNA (CT-DNA) has been shown to cause changes in the absorption spectra and an increase in the viscosity of the DNA solution, which are characteristic of intercalative binding. bohrium.comresearchgate.net The binding constants (Kb), which quantify the affinity of the compound for DNA, have been determined for several related complexes, with values indicating moderate to strong binding. nih.gov Molecular docking studies have further supported the intercalation model by predicting the favorable binding poses of these compounds within the DNA grooves. nih.gov
Protein Interactions:
In addition to DNA, proteins are major targets for these derivatives. The ability of these compounds to inhibit enzyme activity is a key aspect of their antimicrobial and antiproliferative effects. As mentioned earlier, the chelation of essential metal cofactors by Schiff base derivatives can inactivate metalloenzymes.
Furthermore, these compounds can interact with other proteins through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The halogen and hydroxyl substituents on the benzaldehyde ring can participate in these interactions, enhancing the binding affinity and specificity for target proteins. For example, halogenated flavonoids have been shown to have an increased binding affinity for human protein kinase CK2, an enzyme implicated in cancer. nih.gov In silico molecular docking studies are valuable tools for predicting the binding sites and affinities of these compounds to various protein targets, such as the DNA-dependent enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA damage repair and is a target in cancer therapy. researchgate.net
| Compound/Complex | Macromolecule | Interaction Mode | Binding Constant (Kb) | Reference |
|---|---|---|---|---|
| Ruthenium(II) Schiff base complex (L1-Ru(II)) | Calf Thymus DNA | Groove binding and electrostatic | 4.8 × 10^6 M−1 | bohrium.com |
| Ruthenium(II) Schiff base complex (L2-Ru(II)) | Calf Thymus DNA | Intercalation | 3.7 × 10^6 M−1 | bohrium.com |
| Benzimidazole Schiff base complex 2 | DNA | Not specified | 3.27 × 10^5 M−1 | nih.gov |
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-Bromo-3-chloro-2-hydroxybenzaldehyde
This compound is a halogenated derivative of salicylaldehyde (B1680747), a class of compounds recognized for its utility as a versatile precursor in organic synthesis. Research has primarily focused on its role as a foundational building block for synthesizing more complex molecules, particularly Schiff bases and their metal complexes. These derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. rasayanjournal.co.inscirp.org
The synthesis of this and similar substituted benzaldehydes often involves electrophilic substitution reactions on phenol (B47542) precursors, such as the Reimer-Tiemann reaction, although modern methods aim for higher yields and selectivity. guidechem.com The resulting molecule, featuring aldehyde, hydroxyl, and halo-functional groups, is primed for various chemical transformations. The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), while the hydroxyl group can participate in chelation with metal ions. rasayanjournal.co.inscirp.org This chelation capability is often enhanced in the resulting Schiff base ligands, leading to the formation of stable transition metal complexes. mdpi.com
Studies on related halogenated salicylaldehyde derivatives and their complexes have shown that the type and position of halogen atoms can significantly influence the biological efficacy of the final compound. rsc.orgnih.gov For instance, the introduction of halogens can alter the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. tandfonline.com Furthermore, the antimicrobial mechanism of action for Schiff bases derived from such aldehydes is often attributed to the azomethine group (-CH=N-), which can interfere with microbial cell integrity, possibly by chelating essential metal ions required for enzyme function. zu.edu.pk While direct research on this compound is limited, the extensive studies on its structural analogs provide a strong basis for its potential in medicinal chemistry and materials science.
Identification of Current Knowledge Gaps
Despite the foundational knowledge surrounding substituted salicylaldehydes, significant gaps exist specifically for this compound. There is a notable scarcity of published studies detailing its unique physicochemical properties, specific biological activities, and toxicological profile. Most available information is inferred from research on related compounds rather than direct investigation.
Key knowledge gaps include:
Optimized Synthesis: While general methods for synthesizing substituted benzaldehydes exist, dedicated studies to optimize a high-yield, scalable, and environmentally benign synthesis specific to this compound are not widely reported.
Characterization Data: Comprehensive spectroscopic and crystallographic data are not readily available in public research databases, hindering in-depth structural analysis and computational modeling.
Biological Screening: There is a lack of systematic screening of the compound itself and its simple derivatives (e.g., Schiff bases, hydrazones) against a broad range of biological targets, such as bacterial strains, fungal pathogens, and cancer cell lines.
Mechanism of Action: For any observed biological activity, the underlying molecular mechanisms remain unelucidated. It is unknown which specific cellular pathways or enzymes are targeted by this compound or its derivatives.
Structure-Activity Relationships (SAR): Without a library of synthesized derivatives and corresponding bioactivity data, it is impossible to establish clear SAR. Understanding how the bromo, chloro, and hydroxyl groups on this specific scaffold collectively influence biological outcomes is a major gap.
Material Science Applications: The potential of this compound as a ligand for creating functional materials like metal-organic frameworks (MOFs), sensors, or catalysts has not been explored.
Prospective Avenues for Future Academic Inquiry
Future research should prioritize the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Traditional methods can be cumbersome and may not offer high yields. guidechem.com Modern organic synthesis offers several promising avenues, such as one-pot, tandem reactions that reduce the need for isolating intermediates, thereby saving time and resources. liberty.edu Methodologies employing transition-metal-catalyzed C-H bond functionalization could provide novel pathways for synthesizing complex derivatives from simpler precursors. acs.org Furthermore, exploring photocatalytic or electrochemical methods could lead to greener synthetic processes with higher atom economy and milder reaction conditions.
Computational chemistry offers powerful tools to bridge existing knowledge gaps before committing to extensive lab work. Density Functional Theory (DFT) studies can be employed to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) of this compound. mdpi.comnih.gov Such calculations can predict the most reactive sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. nih.gov Molecular docking simulations can be used to predict the binding affinity and interaction modes of the compound and its virtual derivatives with various biological targets, such as enzymes implicated in cancer or microbial infections. nih.govmdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity.
| Computational Method | Potential Application for this compound |
| Density Functional Theory (DFT) | Predict molecular structure, reactivity, and spectroscopic properties. Analyze electronic stability and charge distribution. mdpi.com |
| Molecular Docking | Simulate binding interactions with proteins (e.g., enzymes, receptors) to predict potential biological activity. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Develop models to correlate molecular structure with physical properties. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Investigate hyperconjugation and intramolecular interactions to understand molecular stability. nih.gov |
The structural motifs of this compound make it an attractive candidate for applications in materials science. The presence of a chelating hydroxyl-aldehyde group suggests its potential as a ligand for forming stable complexes with a wide range of metal ions. mdpi.comrsc.org These metal complexes could be investigated for catalytic activity, novel magnetic properties, or as active components in chemical sensors. The aromatic ring and halogen substituents could facilitate π-π stacking and halogen bonding, respectively, which are crucial interactions for designing crystal structures and self-assembling materials. rsc.org Future work could focus on using this compound to synthesize new polymers, resins, or metal-organic frameworks (MOFs) with unique thermal, optical, or adsorptive properties. sinocurechem.com
Should initial screenings reveal significant biological activity, subsequent research must focus on understanding the precise mechanism of action at the molecular level. For derivatives showing antimicrobial effects, studies could investigate their ability to disrupt microbial cell membranes, inhibit essential enzymes, or chelate metal ions vital for bacterial survival. zu.edu.pk If anticancer activity is observed, research could explore the compound's ability to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways. rsc.org Techniques such as DNA binding studies (e.g., via intercalation), enzyme inhibition assays, and protein binding studies using spectroscopy can reveal how these molecules interact with biological macromolecules. nih.govrsc.org Elucidating these mechanisms is critical for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Q & A
How can researchers optimize the synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde while minimizing side-product formation?
Basic Research Question
To optimize synthesis, focus on reaction conditions such as temperature, solvent polarity, and stoichiometric ratios. For halogenated benzaldehydes, selective bromination/chlorination is critical. A stepwise approach is recommended:
- Step 1 : Start with 2-hydroxybenzaldehyde as the core structure.
- Step 2 : Introduce bromine at the para position using electrophilic substitution (e.g., Br₂ in acetic acid at 0–5°C).
- Step 3 : Chlorinate the meta position via directed ortho-metalation (DoM) with Cl₂ or N-chlorosuccinimide (NCS), ensuring steric and electronic compatibility with existing substituents .
- Validation : Monitor intermediates using TLC and LC-MS to confirm regioselectivity. Adjust reaction time to avoid over-halogenation.
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Combine multiple spectroscopic methods:
- FT-IR : Identify hydroxyl (O–H stretch at ~3200 cm⁻¹) and aldehyde (C=O stretch at ~1680 cm⁻¹) groups. Halogen presence (Br, Cl) affects adjacent bond vibrations .
- NMR : Use -NMR to confirm aldehyde proton (~10 ppm) and aromatic protons (split due to Br/Cl substituents). -NMR resolves carbonyl (190–200 ppm) and halogenated carbons (deshielded at 110–135 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br: ~1:1 ratio for ; Cl: ~3:1 for ) .
What safety protocols are critical when handling this compound?
Basic Research Question
Refer to hazard data from structurally similar compounds (e.g., brominated/chlorinated aldehydes):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation .
- First Aid : For skin contact, wash immediately with soap/water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Treat as halogenated waste; avoid incineration to prevent toxic dioxin formation .
How can density functional theory (DFT) predict the electronic properties of this compound?
Advanced Research Question
Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model:
- Electron Distribution : Calculate Mulliken charges to assess electrophilic reactivity at the aldehyde group.
- Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to predict charge-transfer interactions in catalysis or supramolecular assemblies .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation in common solvents (e.g., DMSO, chloroform) .
How can crystallographic data discrepancies in halogenated benzaldehydes be resolved using SHELX?
Advanced Research Question
For X-ray diffraction
- Structure Solution : Use SHELXT for initial phase determination. Refine with SHELXL, applying restraints for disordered halogen atoms .
- Validation : Check ADDSYM for missed symmetry and PLATON for twinning. Halogen-heavy structures often require anisotropic displacement parameters (ADPs) .
- Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR/IR) to confirm substituent positions .
What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings?
Advanced Research Question
Study the role of substituents in cross-coupling:
- Transmetalation Barriers : The electron-withdrawing Cl/Br groups lower the LUMO of the aldehyde, facilitating oxidative addition with Pd(0) catalysts.
- Steric Effects : Ortho-hydroxy groups may hinder catalyst access; use bulky ligands (e.g., SPhos) to improve yield .
- Side Reactions : Monitor for proto-dehalogenation under basic conditions using GC-MS .
How should researchers address contradictory spectral data in halogenated benzaldehyde derivatives?
Advanced Research Question
Apply triangulation:
- Step 1 : Replicate experiments under standardized conditions (e.g., solvent purity, temperature).
- Step 2 : Cross-check with alternative techniques (e.g., X-ray crystallography vs. NOESY for spatial arrangement).
- Step 3 : Use computational validation (DFT/NMR chemical shift prediction) to reconcile discrepancies .
- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., tautomerism) or paramagnetic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
